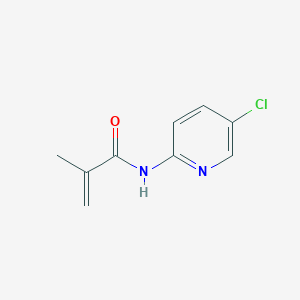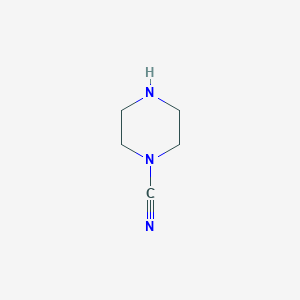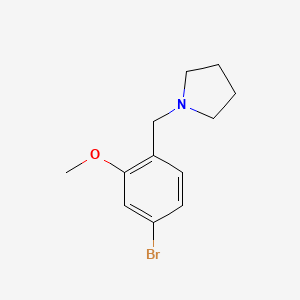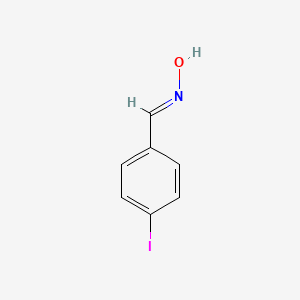
N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide
Übersicht
Beschreibung
N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide, also known as CPMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPMA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 219.68 g/mol. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Evaluation
A study explored the synthesis of various compounds through reactions involving acrylamide derivatives, leading to the creation of new structures with antibacterial and anticancer activities. Specifically, some synthesized compounds exhibited potent activity against S. aureus and a range of tumor cell lines, highlighting the potential of N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide derivatives in the development of new anticancer agents (Bondock & Gieman, 2015).
Polymerization Studies
Research into the base-catalyzed hydrogen-transfer polymerization of acrylamide and its derivatives revealed insights into the polymerization rates and molecular weights of the resulting polymers. This study contributes to understanding how modifications to the acrylamide structure affect polymerization behavior and polymer properties (Otsu et al., 1976).
Antimicrobial Activities
Experimental and theoretical investigations into the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride produced alkenoic acid derivatives. These compounds demonstrated antimicrobial activities, suggesting the utility of N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide derivatives in creating antimicrobial agents (Modzelewska-Banachiewicz et al., 2012).
Novel Functional Acrylamides
The synthesis of a novel functional acrylamide and its polymerization capabilities were explored, showcasing the potential for creating unique polymer structures with specific characteristics. This work is crucial for the development of new materials with tailored properties (Ling et al., 1999).
Antidepressant and Nootropic Agents
A study focused on the synthesis and evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, indicating potential antidepressant and nootropic activities. This research opens up possibilities for using N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide derivatives in the development of central nervous system (CNS) active agents (Thomas et al., 2016).
Wirkmechanismus
Target of Action
N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide, also known as N-(5-chloropyridin-2-yl)-2-methylprop-2-enamide, is a selective inhibitor of Jumonji demethylases . These enzymes are part of the α-ketoglutarate-dependent hydroxylases and play a crucial role in the regulation of gene expression through the demethylation of histone lysines .
Mode of Action
The compound interacts with its targets, the Jumonji demethylases, by inhibiting their activity . This inhibition prevents the demethylation of histone lysines, which can lead to changes in gene expression
Biochemical Pathways
The inhibition of Jumonji demethylases affects the biochemical pathways related to gene expression. Histone methylation is a key process in the regulation of gene expression, and changes in the methylation status of histones can lead to alterations in the transcriptional activity of genes . By inhibiting the demethylation of histone lysines, N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide can potentially influence these pathways and their downstream effects.
Result of Action
The inhibition of Jumonji demethylases by N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide can lead to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes affected. For instance, it has been shown to selectively inhibit the viability of several human cancer cell lines with little toxicity towards normal cells .
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-5H,1H2,2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRSXEQDJATOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)
![Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate](/img/structure/B3130121.png)




![N-[(4-hydroxyphenyl)methyl]acetamide](/img/structure/B3130146.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B3130152.png)
![(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B3130165.png)
![(3Z)-3-[(3,4-Dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B3130173.png)
![N-[(2-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3130176.png)

![N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide](/img/structure/B3130194.png)